H-Cysteinol(4-MeBzl)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of H-Cysteinol(4-MeBzl) typically begins with cysteine and 4-methylbenzyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the thiol group of cysteine with 4-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: H-Cysteinol(4-MeBzl) can undergo oxidation reactions where the thiol group is converted to a disulfide bond.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Ethanol, methanol, water.
Major Products
Disulfides: Formed during oxidation reactions.
Thiol Derivatives: Formed during reduction and substitution reactions.
Scientific Research Applications
Chemistry
Peptide Synthesis: H-Cysteinol(4-MeBzl) is used as a protecting group for cysteine residues in peptide synthesis to prevent unwanted reactions of the thiol group.
Biology
Protein Modification: It is used in the modification of proteins to study their structure and function.
Medicine
Drug Development: H-Cysteinol(4-MeBzl) derivatives are explored for their potential therapeutic applications, including as antioxidants and in the development of novel drugs.
Industry
Mechanism of Action
Molecular Targets and Pathways
Thiol Protection: H-Cysteinol(4-MeBzl) protects the thiol group of cysteine residues in peptides and proteins, preventing unwanted reactions during synthesis and modification.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl Cysteinol: Similar in structure but contains a methoxy group instead of a methyl group.
Benzyl Cysteinol: Lacks the methyl group on the benzyl ring.
Uniqueness
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORIOJRHRGVUSU-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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